molecular formula C20H21N3O2 B7713417 N-(2-ethylphenyl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide

N-(2-ethylphenyl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide

Numéro de catalogue B7713417
Poids moléculaire: 335.4 g/mol
Clé InChI: BPDJEIBUWBRMBV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(2-ethylphenyl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide, commonly known as ETP-101, is a synthetic compound that has been extensively studied for its potential use in treating various medical conditions. This compound belongs to the class of oxadiazole derivatives and has shown promising results in scientific research applications.

Mécanisme D'action

The exact mechanism of action of ETP-101 is not fully understood. However, it is believed to work by modulating the activity of certain neurotransmitters in the brain, such as GABA and glutamate. ETP-101 has also been shown to have an affinity for the sigma-1 receptor, which plays a role in various physiological processes.
Biochemical and Physiological Effects:
ETP-101 has been shown to have various biochemical and physiological effects. It has been shown to have anticonvulsant, anxiolytic, antidepressant, and analgesic effects. ETP-101 has also been shown to modulate the release of certain neurotransmitters, such as dopamine and serotonin.

Avantages Et Limitations Des Expériences En Laboratoire

One of the advantages of using ETP-101 in lab experiments is that it has been extensively studied and has shown promising results in various medical conditions. However, one of the limitations is that the exact mechanism of action is not fully understood, which makes it difficult to design experiments that target specific pathways.

Orientations Futures

There are several future directions for the study of ETP-101. One potential area of research is the development of more potent derivatives of ETP-101 that have a better understanding of the mechanism of action. Another area of research is the potential use of ETP-101 in the treatment of other medical conditions, such as Alzheimer's disease and schizophrenia. Additionally, more studies are needed to fully understand the pharmacokinetics and pharmacodynamics of ETP-101.

Méthodes De Synthèse

The synthesis of ETP-101 involves the condensation of 2-ethylbenzoyl chloride with m-tolyl hydrazine to form 2-ethyl-N-(m-tolyl)hydrazinecarboxamide. This intermediate compound is then treated with ethyl bromoacetate to form N-(2-ethylphenyl)-3-(m-tolyl)-1,2,4-oxadiazol-5-amine. The final step involves the reaction of this compound with propanoyl chloride to form ETP-101.

Applications De Recherche Scientifique

ETP-101 has been extensively studied for its potential use in treating various medical conditions. It has shown promising results in the treatment of epilepsy, anxiety, depression, and chronic pain. ETP-101 has also been studied for its potential use in treating drug addiction and withdrawal symptoms.

Propriétés

IUPAC Name

N-(2-ethylphenyl)-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2/c1-3-15-8-4-5-10-17(15)21-18(24)11-12-19-22-20(23-25-19)16-9-6-7-14(2)13-16/h4-10,13H,3,11-12H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPDJEIBUWBRMBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CCC2=NC(=NO2)C3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-ethylphenyl)-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.